N-{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide
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Overview
Description
N-{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide is a synthetic organic compound that belongs to the benzimidazole class of chemicals. This compound is characterized by the presence of a benzimidazole ring, which is a fused bicyclic structure consisting of a benzene ring and an imidazole ring. The compound also contains a 3,4-dichlorobenzyl group and a methylacetamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of 3,4-Dichlorobenzyl Group: The 3,4-dichlorobenzyl group can be introduced through a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride and the benzimidazole core.
Attachment of Methylacetamide Group: The final step involves the acylation of the benzimidazole derivative with methylacetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Benzimidazole Core: Utilizing high-pressure reactors and optimized reaction conditions to maximize yield.
Efficient Introduction of Substituents:
Purification and Quality Control: Using techniques such as recrystallization, chromatography, and spectroscopy to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring and the 3,4-dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
N-{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its benzimidazole core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with cellular pathways such as DNA synthesis, protein synthesis, and signal transduction, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-ethylacetamide
- N-{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-propylacetamide
- N-{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-butylacetamide
Uniqueness
N-{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its 3,4-dichlorobenzyl group enhances its lipophilicity and potential for membrane permeability, while the benzimidazole core provides a versatile scaffold for various biological activities.
Properties
Molecular Formula |
C18H17Cl2N3O |
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Molecular Weight |
362.2 g/mol |
IUPAC Name |
N-[[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C18H17Cl2N3O/c1-12(24)22(2)11-18-21-16-5-3-4-6-17(16)23(18)10-13-7-8-14(19)15(20)9-13/h3-9H,10-11H2,1-2H3 |
InChI Key |
SKVCGCRTDZBSKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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